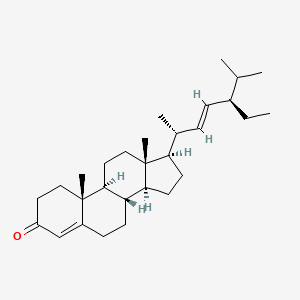

(22E,24R)-Stigmasta-4,22-dien-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H46O |

|---|---|

Molecular Weight |

410.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

MKGZDUKUQPPHFM-PHEXLZNCSA-N |

Isomeric SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of (22E,24R)-Stigmasta-4,22-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(22E,24R)-Stigmasta-4,22-dien-3-one is a naturally occurring phytosterol belonging to the stigmastane (B1239390) class of steroids. These compounds, isolated from various plant and marine sources, have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and structurally related compounds, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Phytosterols (B1254722), including those of the stigmastane family, are increasingly recognized for their potential health benefits. This compound, a specific stereoisomer of stigmasta-4,22-dien-3-one (B56674), has been identified in various natural sources. While research specifically on this isomer is emerging, studies on the broader class of stigmastane steroids and related molecules have indicated a range of biological effects, including cytotoxic, anti-inflammatory, and antioxidant properties. This guide aims to consolidate the available scientific information to facilitate further investigation into the therapeutic potential of this compound.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for stigmasta-4,22-dien-3-one and its derivatives. It is important to note that some of the cited studies do not specify the exact stereoisomer.

Table 1: Cytotoxic Activity

| Compound Name | Cell Line | Assay | IC50/EC50 | Reference |

| Stigmasta-4,22-dien-3-one | HT1080 (Human Fibrosarcoma) | Not Specified | 0.3 mM | [1] |

| Stigmasterol (B192456) Derivatives | MCF-7 (Breast Cancer) | Resazurin (B115843) | EC50: 21.92 µM - 22.94 µM | [2][3][4] |

| Stigmasterol Derivatives | HCC70 (Breast Cancer) | Resazurin | EC50: 16.82 µM | [2][3][4] |

Table 2: Antioxidant Activity

| Compound Name | Assay | IC50 | Reference |

| Stigmasta-4,22-dien-3-one | DPPH Radical Scavenging | 144.80 ± 0.24 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the key biological assays mentioned in the literature for stigmastane steroids.

Cytotoxicity Assay (Resazurin Method)

This protocol is based on the methodology used for stigmasterol derivatives and can be adapted for this compound.[2][3][4]

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCC70)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well plates

-

Multiskan Spectrum Microplate Reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 10 µL of the resazurin solution to each well and incubate for another 2-4 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common method to evaluate the antioxidant potential of a compound.[5]

Objective: To measure the radical scavenging activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 50 µL of the compound or standard solution to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet elucidated, research on related stigmastane steroids and phytosterols suggests potential involvement in key cellular signaling cascades, particularly in the context of inflammation. A plausible mechanism of anti-inflammatory action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothetical Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which a stigmastane steroid could exert anti-inflammatory effects through the inhibition of the NF-κB pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of IKK (IκB kinase), which then phosphorylates IκBα (inhibitor of NF-κB). This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. A stigmastane steroid might interfere with this cascade at one or more points, for instance, by inhibiting IKK activation or IκBα degradation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow for Investigating Biological Activity

The following diagram outlines a general workflow for the investigation of the biological activities of a novel compound like this compound.

Caption: General experimental workflow for bioactivity investigation.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications. The available data, primarily from studies on closely related compounds, suggest that its biological activities, including cytotoxicity and antioxidant effects, warrant further in-depth investigation. Future research should focus on:

-

Definitive Biological Screening: Conducting comprehensive in vitro assays to specifically determine the cytotoxic, anti-inflammatory, and antioxidant activities of the (22E,24R) stereoisomer.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models.

A thorough understanding of these aspects will be critical in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

- 1. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

(22E,24R)-Stigmasta-4,22-dien-3-one chemical structure and properties

An In-depth Technical Guide to (22E,24R)-Stigmasta-4,22-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring phytosterol, a class of steroid molecules found in plants. As a derivative of stigmasterol (B192456), it belongs to the stigmastane (B1239390) family of compounds. These molecules are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. Stigmasterol and its derivatives have been reported to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, along with relevant experimental protocols.

Chemical Structure and Properties

This compound is characterized by a four-ring steroid nucleus and a C9 side chain. The stereochemistry at positions 22 and 24 is specified as (E) for the double bond and (R) for the chiral center, respectively. The presence of a ketone group at position 3 and a double bond at position 4 in the A-ring are key functional features.

Synonyms: 4,22-Stigmastadiene-3-one, this compound[1]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C29H46O | [1] |

| Molecular Weight | 410.7 g/mol | [1] |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |

| CAS Number | 55722-32-2 | [1] |

| Appearance | Solid (for related compounds) | |

| Melting Point | 154-156 °C (for the related dione) | |

| XLogP3 | 8.5 | [1] |

Spectroscopic Data

| Spectroscopic Data Type | Key Features and Observations |

| ¹H NMR | Signals corresponding to olefinic protons at the C4 and C22/C23 positions, multiple methyl singlets and doublets characteristic of the steroid nucleus and side chain. |

| ¹³C NMR | Resonances for the carbonyl carbon (C3), olefinic carbons (C4, C5, C22, C23), and a total of 29 carbon signals corresponding to the molecular formula. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide information about the structure of the side chain and the steroid nucleus. |

Biological Activity and Potential Therapeutic Applications

Stigmasterol and its derivatives have been investigated for their potential as anticancer agents. Studies on related compounds suggest that this compound may exhibit cytotoxic and apoptotic effects against various cancer cell lines.

The proposed mechanism of action for the anticancer activity of stigmasterol derivatives often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the key executioners of apoptosis.

While direct evidence for the specific signaling pathway modulated by this compound is not yet available, based on the activity of structurally similar compounds, it is hypothesized to induce apoptosis in cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification from Natural Sources (General Protocol)

This protocol is adapted from the isolation of similar steroidal compounds from natural sources, such as marine sponges.

-

Extraction:

-

The dried and powdered source material (e.g., marine sponge tissue) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

The crude extracts are concentrated under reduced pressure.

-

-

Fractionation:

-

The crude extract showing biological activity is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing the compound of interest are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

-

MTT Addition:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

-

Analysis of Apoptosis by Western Blotting

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.

-

Protein Extraction:

-

Cells treated with this compound are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Logical Workflow for Evaluating Cytotoxic Activity

Caption: A logical workflow for the experimental evaluation of the cytotoxic and apoptotic effects of this compound on cancer cells.

Hypothesized Signaling Pathway: Intrinsic Apoptosis

Caption: A diagram illustrating the hypothesized intrinsic apoptosis signaling pathway induced by this compound in cancer cells.

Conclusion

This compound is a phytosterol with a well-defined chemical structure and properties that suggest potential for further investigation in drug discovery. Based on the biological activities of related stigmasterol derivatives, this compound is a promising candidate for anticancer research. The experimental protocols and workflows provided in this guide offer a framework for researchers to explore its cytotoxic and apoptotic effects. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

An In-depth Technical Guide on (22E,24R)-Stigmasta-4,22-dien-3-one Derivatives and Analogs for Researchers and Drug Development Professionals

(22E,24R)-Stigmasta-4,22-dien-3-one , a steroid belonging to the stigmastane (B1239390) class, and its derivatives have emerged as a promising area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential applications in oncology and as anti-inflammatory agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Structure and Chemical Properties

This compound, also known as stigmasterone, is a naturally occurring steroid that has been isolated from various sources, including sponges.[1] Its core structure is characterized by a tetracyclic steroid nucleus with a ketone group at the C-3 position and a double bond between C-4 and C-5. An unsaturated alkyl side chain is present at C-17, with specific stereochemistry at C-22 and C-24. The molecular formula of the parent compound is C₂₉H₄₆O, and its molecular weight is approximately 410.67 g/mol .[1]

Synthesis of Derivatives and Analogs

The versatile structure of this compound, particularly the presence of a hydroxyl group in its precursor stigmasterol (B192456) and double bonds in the ring and side chain, allows for a variety of chemical modifications to generate a library of derivatives and analogs. These modifications are aimed at enhancing biological activity, improving selectivity, and understanding structure-activity relationships.

Common synthetic strategies include:

-

Acetylation: The hydroxyl group of the precursor can be acetylated to produce acetate (B1210297) esters.

-

Oxidation: The hydroxyl group can be oxidized to a ketone, and further oxidation can introduce additional keto groups.

-

Epoxidation: The double bonds in the steroid nucleus and the side chain can be converted to epoxides.

-

Dihydroxylation: The double bonds can be dihydroxylated to form diols.

These reactions provide access to a range of derivatives with modified polarity and steric properties, which can significantly influence their biological effects.

Biological Activities and Quantitative Data

Derivatives and analogs of this compound have demonstrated a spectrum of biological activities, with cytotoxic and antioxidant effects being the most extensively studied.

Cytotoxic Activity

Several studies have highlighted the potential of stigmastane derivatives as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, and their potency is quantified by the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

Table 1: Cytotoxic Activity of Stigmasterol Derivatives against Breast Cancer Cell Lines

| Compound | MCF-7 (EC₅₀, µM) | HCC70 (EC₅₀, µM) | MCF-12A (EC₅₀, µM) | Selectivity Index (MCF-7) | Selectivity Index (HCC70) |

| Stigmasterol (1) | > 250 | > 250 | > 250 | - | - |

| Stigmasterol acetate (2) | 105.30 | 85.93 | > 250 | > 2.37 | > 2.91 |

| Stigmasta-5,22-dien-3,7-dione (3) | 39.52 | 34.69 | 104.20 | 2.64 | 3.00 |

| 5,6-Epoxystigmast-22-en-3β-ol (4) | 21.92 | 30.11 | 95.89 | 4.37 | 3.18 |

| 5,6-Epoxystigmasta-3β,22,23-triol (5) | 45.31 | 50.23 | 110.50 | 2.44 | 2.20 |

| Stigmastane-3β,5,6,22,23-pentol (6) | 35.61 | 16.82 | 89.92 | 2.53 | 5.35 |

| Stigmasta-5-en-3,7-dion-22,23-diol (7) | 50.18 | 40.23 | 120.60 | 2.40 | 3.00 |

| Stigmasta-3,7-dion-5,6,22,23-ol (8) | 65.33 | 55.43 | 135.80 | 2.08 | 2.45 |

| Stigmast-5-ene-3β,22,23-triol (9) | 22.94 | 28.99 | 100.30 | 4.37 | 3.46 |

Data sourced from a study on the in vitro cytotoxic effect of stigmasterol derivatives.

Antioxidant Activity

The antioxidant potential of stigmastane derivatives is another area of active investigation. The ability of these compounds to scavenge free radicals is a key mechanism underlying their protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity of Stigmastane Derivatives

| Compound | DPPH Scavenging Activity (IC₅₀, µM) |

| Stigmasta-4,22-dien-3-one | 144.80 ± 0.24 |

| 6β-hydroxystigmasta-4,22-dien-3-one | 233.4 ± 0.28 |

| Stigmasterol | 372.3 ± 0.33 |

| Ascorbic Acid (Standard) | 68.9 ± 0.12 |

Data from a study on the antioxidant activity of compounds isolated from P. pulchrum Bl.

Experimental Protocols

Synthesis of Stigmasterol Derivatives

The following are general procedures for the synthesis of stigmasterol derivatives. Researchers should refer to specific literature for detailed reaction conditions and characterization data.

-

Acetylation of Stigmasterol: Stigmasterol is dissolved in a suitable solvent, such as pyridine, followed by the addition of acetic anhydride. The reaction mixture is stirred at room temperature until completion. The product, stigmasterol acetate, is then isolated and purified using standard chromatographic techniques.

-

Oxidation of Stigmasterol: Stigmasterol is dissolved in a solvent like acetone (B3395972) and cooled. A solution of an oxidizing agent, such as Jones reagent (CrO₃/H₂SO₄), is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the product is extracted and purified.

-

Epoxidation of Stigmasterol: Stigmasterol is dissolved in a chlorinated solvent, and an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added. The reaction is stirred until the starting material is consumed. The resulting epoxide is then isolated and purified.

-

Dihydroxylation of Stigmasterol: Stigmasterol is treated with an oxidizing agent like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to yield the corresponding diol. The product is then purified by chromatography.

Biological Assays

The cytotoxic activity of the synthesized compounds is often determined using a resazurin-based assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCC70) and a non-cancerous control cell line (e.g., MCF-12A) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Camptothecin). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Resazurin (B115843) Addition: A solution of resazurin is added to each well, and the plates are incubated for a further 2-4 hours.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The EC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate or test tubes. A blank containing only the solvent and a control containing the DPPH solution and solvent are also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of stigmastane derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. While the specific mechanisms of this compound and its direct analogs are still under investigation, studies on related compounds, particularly stigmasterol, have provided valuable insights.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Stigmasterol has been shown to inhibit the PI3K/Akt pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.[2][3] The proposed mechanism involves the downregulation of the phosphorylation of PI3K and Akt, which in turn affects downstream targets that control cell cycle progression and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. Chronic activation of NF-κB is associated with various inflammatory diseases and cancer. Some steroidal compounds have been reported to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. This inhibition can occur through the prevention of the degradation of IκBα, an inhibitory protein, which in turn blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Experimental Workflow

A typical workflow for the investigation of this compound derivatives and analogs involves several key stages, from synthesis to biological evaluation and mechanistic studies.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds with significant potential for the development of new drugs, particularly in the areas of cancer and inflammatory diseases. The ability to chemically modify the core structure provides a powerful tool for optimizing their biological activity and selectivity.

Future research in this field should focus on:

-

Expansion of the chemical library: Synthesizing a wider range of derivatives and analogs to explore more diverse structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Assessing the efficacy and safety of the most promising lead compounds in preclinical animal models.

-

Development of drug delivery systems: Formulating these lipophilic compounds to enhance their bioavailability and therapeutic efficacy.

By addressing these key areas, the full therapeutic potential of this compound derivatives and analogs can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.

References

Pharmacological Potential of Stigmastane-Type Steroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane-type steroids, a class of phytosteroids characterized by a cholestane (B1235564) skeleton with an ethyl group at the C24 position, have emerged as a promising source of bioactive compounds with diverse pharmacological activities.[1][2] Found abundantly in various plant species, these natural products have demonstrated significant potential in the realms of oncology, inflammation, metabolic disorders, and neuroprotection. This technical guide provides an in-depth overview of the pharmacological landscape of stigmastane-type steroids, with a focus on their quantitative biological data, underlying molecular mechanisms, and the experimental protocols utilized for their evaluation.

Anticancer Potential

Stigmastane-type steroids, notably stigmasterol (B192456) and its derivatives, have exhibited potent cytotoxic and antiproliferative effects against a range of cancer cell lines. The anticancer activity is often mediated through the induction of apoptosis and cell cycle arrest, involving the modulation of key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the cytotoxic and antiproliferative activities of various stigmastane-type steroids against different cancer cell lines.

| Compound | Cancer Cell Line | Assay | Activity Metric | Value | Reference(s) |

| Stigmasterol | Human Gastric Cancer (SNU-1) | Not Specified | IC50 | 15 µM | [3] |

| Stigmasterol | Human Ovarian Cancer (ES2, OV90) | Not Specified | 50% growth reduction | 20 µg/mL | [3] |

| Stigmasterol | Human Breast Cancer (MCF-7) | Not Specified | IC50 | 0.1623 µM | [3] |

| Stigmasterol | Human Leukemia (HL-60) | MTT Assay | IC50 | 37.82 µg/mL | [4] |

| Stigmasterol | Human Breast Cancer (MCF-7) | MTT Assay | IC50 | 45.17 µg/mL | [4] |

| 5,6-Epoxystigmast-22-en-3β-ol | Human Breast Cancer (MCF-7) | Resazurin (B115843) Assay | EC50 | 21.92 µM | [3][5] |

| Stigmast-5-ene-3β,22,23-triol | Human Breast Cancer (MCF-7) | Resazurin Assay | EC50 | 22.94 µM | [3][5] |

| Stigmastane-3β,5,6,22,23-pentol | Triple-Negative Breast Cancer (HCC70) | Resazurin Assay | EC50 | 16.82 µM | [3][5] |

| Stigmasta-5,22-dien-3,7-dione | Not Specified (Whole Blood) | Oxidative Burst Assay | IC50 | 15.6 ± 2.1 µM | [3] |

| Vernoniamyoside A | Human Breast Cancer (BT-549) | MTT Assay | IC50 | 16.32 ± 1.05 µM | [6] |

| Vernoniamyoside B | Human Breast Cancer (BT-549) | MTT Assay | IC50 | 11.25 ± 0.86 µM | [6] |

| Vernonioside B2 | Human Breast Cancer (BT-549) | MTT Assay | IC50 | 19.53 ± 1.12 µM | [6] |

| Vernoniamyoside C | Human Cervical Cancer (HeLa) | MTT Assay | IC50 | 23.47 ± 1.21 µM | [6] |

| Vernoniamyoside C | Human Breast Cancer (MCF-7) | MTT Assay | IC50 | 28.74 ± 1.35 µM | [6] |

| Vernoniamyoside C | Human Breast Cancer (BT-549) | MTT Assay | IC50 | 31.29 ± 1.42 µM | [6] |

| Vernoniamyoside C | Human Breast Cancer (MDA-MB-231) | MTT Assay | IC50 | 35.16 ± 1.58 µM | [6] |

| Vernoniamyoside D | Human Cervical Cancer (HeLa) | MTT Assay | IC50 | 29.81 ± 1.33 µM | [6] |

| Vernoniamyoside D | Human Breast Cancer (MCF-7) | MTT Assay | IC50 | 33.46 ± 1.47 µM | [6] |

| Vernoniamyoside D | Human Breast Cancer (BT-549) | MTT Assay | IC50 | 38.72 ± 1.63 µM | [6] |

| Vernoniamyoside D | Human Breast Cancer (MDA-MB-231) | MTT Assay | IC50 | 41.28 ± 1.75 µM | [6] |

| Vernoamyoside D | Human Cervical Cancer (HeLa) | MTT Assay | IC50 | 32.15 ± 1.40 µM | [6] |

| Vernoamyoside D | Human Breast Cancer (MCF-7) | MTT Assay | IC50 | 36.88 ± 1.54 µM | [6] |

| Vernoamyoside D | Human Breast Cancer (BT-549) | MTT Assay | IC50 | 42.11 ± 1.78 µM | [6] |

| Vernoamyoside D | Human Breast Cancer (MDA-MB-231) | MTT Assay | IC50 | 45.39 ± 1.88 µM | [6] |

Signaling Pathways in Anticancer Activity

Stigmastane-type steroids exert their anticancer effects by modulating critical signaling pathways that govern cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth and survival.[2][7][8] Stigmasterol and its derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[6]

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by promoting cell proliferation and survival. Stigmasterol has been demonstrated to suppress the activation of the NF-κB pathway, contributing to its anticancer effects.[9][10]

Experimental Protocols: Anticancer Assays

This protocol outlines a general procedure for assessing the cytotoxicity of stigmastane-type steroids on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HCC70) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[3][9][10][11] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.

-

For MCF-7 cells, a seeding density of 2 x 10⁴ cells/well is often used.[9] For HCC70 cells, a similar density can be a starting point.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the stigmastane-type steroids in a suitable solvent (e.g., DMSO).

-

Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Resazurin Assay:

-

After incubation, add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 or EC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Anti-inflammatory Potential

Several stigmastane-type steroids have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table presents the anti-inflammatory activities of selected stigmastane-type steroids.

| Compound | Model | Dose/Concentration | Inhibition (%) | Reference(s) |

| (24R)-5α-Stigmast-3,6-dione | Xylene-induced ear edema (mice) | 50 µ g/ear | 45.2 | [12][13] |

| (24R)-5α-Stigmast-3,6-dione | Xylene-induced ear edema (mice) | 100 µ g/ear | 68.4 | [12][13] |

| 5α-Stigmast-23-ene-3,6-dione | Xylene-induced ear edema (mice) | 50 µ g/ear | 52.1 | [12][13] |

| 5α-Stigmast-23-ene-3,6-dione | Xylene-induced ear edema (mice) | 100 µ g/ear | 73.5 | [12][13] |

| 3β-Hydroxy-5α-stigmast-24-ene | Xylene-induced ear edema (mice) | 50 µ g/ear | 38.6 | [12][13] |

| 3β-Hydroxy-5α-stigmast-24-ene | Xylene-induced ear edema (mice) | 100 µ g/ear | 55.3 | [12][13] |

| (24R)-5α-Stigmast-3,6-dione | Egg albumen-induced paw edema (rats) | 20 mg/kg (i.p.) | 50.9 (at 3h) | [12][13] |

| 5α-Stigmast-23-ene-3,6-dione | Egg albumen-induced paw edema (rats) | 20 mg/kg (i.p.) | 42.3 (at 3h) | [12][13] |

| 3β-Hydroxy-5α-stigmast-24-ene | Egg albumen-induced paw edema (rats) | 20 mg/kg (i.p.) | 35.8 (at 3h) | [12][13] |

| Stigmastane-3β,6α-diol | TPA-induced inflammation (mice) | 0.5-1.0 mg/ear | 50 | [14] |

| Stigmastane-3β,6β-diol | TPA-induced inflammation (mice) | 0.5-1.0 mg/ear | 50 | [14] |

| 7β-Hydroxysitosterol | TPA-induced inflammation (mice) | 0.5-1.0 mg/ear | 50 | [14] |

| 7-Oxositosterol | TPA-induced inflammation (mice) | 0.5-1.0 mg/ear | 50 | [14] |

| 4β-Hydroxysitosterol | TPA-induced inflammation (mice) | 0.5-1.0 mg/ear | 50 | [14] |

| Stigmast-4-ene-3β,6β-diol | TPA-induced inflammation (mice) | 0.5-1.0 mg/ear | 50 | [14] |

Experimental Protocols: Anti-inflammatory Assays

This model is commonly used to assess the topical anti-inflammatory activity of compounds.[8][15][16][17][18]

-

Animals: Use adult mice (e.g., Swiss albino), grouped and acclimatized before the experiment.

-

Treatment:

-

Dissolve the test compounds in a suitable vehicle.

-

Topically apply the test compound solution (e.g., 50 or 100 µg in 20 µL) to the inner and outer surfaces of the right ear.

-

The left ear serves as the control and receives only the vehicle.

-

A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

-

Induction of Edema:

-

After a set time (e.g., 30 minutes) following treatment, apply a fixed volume of xylene (e.g., 20 µL) to the right ear of each mouse to induce inflammation.[15]

-

-

Measurement of Edema:

-

After a specific period (e.g., 1 hour) following xylene application, sacrifice the mice.

-

Cut a standard-sized circular section (e.g., 6-8 mm diameter) from both the right and left ears and weigh them.

-

The difference in weight between the right and left ear punches is a measure of the edema.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

This is a classic model for evaluating the systemic anti-inflammatory activity of compounds.[8][9][12][19][20][21][22]

-

Animals: Use adult rats (e.g., Wistar or Sprague-Dawley), grouped and fasted overnight before the experiment.

-

Treatment:

-

Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin (B1671933) at 10 mg/kg).[12]

-

-

Induction of Edema:

-

Measurement of Edema:

-

Measure the paw volume or circumference immediately before the egg albumen injection and at regular intervals thereafter (e.g., every 30 or 60 minutes for 3-5 hours).

-

Paw volume can be measured using a plethysmometer, while paw circumference can be measured with a piece of thread and a ruler.[9]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each treated group at each time point compared to the control group.

-

Anti-diabetic Potential

Certain stigmastane-type steroids, particularly glycosidic derivatives found in plants like Vernonia amygdalina, have shown promising anti-diabetic activity through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][16][20][23]

Quantitative α-Glucosidase Inhibition Data

The following table summarizes the α-glucosidase inhibitory activity of some stigmastane-type steroids.

| Compound | Source | IC50 (µM) | Reference(s) |

| Vernonioside K | Vernonia amygdalina | 78.56 ± 7.28 | [24] |

| Vernonioside L | Vernonia amygdalina | 14.74 ± 1.57 | [24] |

| Acarbose (Positive Control) | - | 127.53 ± 1.73 | [24] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.[14][19][25][26]

-

Reagents:

-

α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL in phosphate (B84403) buffer).

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate (e.g., 5 mM in phosphate buffer).

-

Phosphate buffer (e.g., 50 mM, pH 6.8).[25]

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction.

-

Test compounds and a positive control (e.g., acarbose).

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

-

Stop the reaction by adding 50 µL of the Na₂CO₃ solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

-

Neuroprotective Potential

Emerging evidence suggests that stigmastane-type steroids possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[7][27][28][29][30][31][32][33][34] Their mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic effects.

Signaling Pathways in Neuroprotection

Stigmastane-type steroids can modulate several signaling pathways to exert their neuroprotective effects. For instance, some compounds have been shown to suppress neuroinflammation by inhibiting the PI3K/AKT and p38 MAPK pathways in microglia.[7][27]

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves challenging neuronal cells with a neurotoxin and evaluating the protective effects of the test compounds.

-

Cell Culture:

-

Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) under standard conditions.

-

-

Treatment and Neurotoxin Challenge:

-

Pre-treat the cells with various concentrations of the stigmastane-type steroid for a specific duration.

-

Induce neuronal damage by exposing the cells to a neurotoxin (e.g., glutamate, hydrogen peroxide, or β-amyloid peptides).

-

-

Assessment of Neuroprotection:

-

Measure cell viability using assays like the MTT assay.

-

Assess markers of oxidative stress (e.g., reactive oxygen species levels).

-

Evaluate apoptosis by measuring caspase activity or using flow cytometry.

-

Analyze the expression of key proteins involved in neuronal survival and death using techniques like Western blotting.

-

Conclusion

Stigmastane-type steroids represent a valuable class of natural products with significant pharmacological potential. Their diverse biological activities, including anticancer, anti-inflammatory, anti-diabetic, and neuroprotective effects, are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB appears to be a common mechanistic thread underlying their therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action of stigmastane-type steroids. Further research into this fascinating class of compounds is warranted to fully elucidate their therapeutic utility and to pave the way for the development of novel, nature-derived pharmaceuticals.

References

- 1. Rapid identification of stigmastane-type steroid saponins from <i>Vernonia amygdalina</i> leaf based on <i>α</i>-glucosidase inhibiting activity and molecular networking [cjnmcpu.com]

- 2. e-roj.org [e-roj.org]

- 3. mdpi.com [mdpi.com]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. researchgate.net [researchgate.net]

- 6. Steroidal Saponins from Vernonia amygdalina Del. and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antinociceptive and Anti-Inflammatory Activities of Telfairia occidentalis Hydroethanolic Leaf Extract (Cucurbitaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. academicjournals.org [academicjournals.org]

- 13. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro α-glucosidase inhibitory assay [protocols.io]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Xylene induced ear edema: Significance and symbolism [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. japer.in [japer.in]

- 23. researchgate.net [researchgate.net]

- 24. Stigmastane-type steroid saponins from the leaves of Vernonia amygdalina and their α-glucosidase and xanthine oxidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]

- 26. medic.upm.edu.my [medic.upm.edu.my]

- 27. mdpi.com [mdpi.com]

- 28. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bmrat.org [bmrat.org]

- 31. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 32. researchgate.net [researchgate.net]

- 33. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

A Comprehensive Technical Review of (22E,24R)-Stigmasta-4,22-dien-3-one: Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

(22E,24R)-Stigmasta-4,22-dien-3-one , a naturally occurring steroid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its biological activities, particularly its anticancer and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action to serve as a valuable resource for ongoing and future research and development efforts.

Core Compound Profile

This compound, also known as stigmasta-4,22-dien-3-one, is a stigmastane-class steroid. It has been isolated from various natural sources, including the stems of Polygonum pulchrum and marine sponges. Its chemical structure is characterized by a C29 skeleton with double bonds at the C4 and C22 positions.

Quantitative Biological Activity Data

The biological activities of this compound have been quantified in several studies, primarily focusing on its cytotoxic and radical scavenging effects. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

| Biological Activity | Assay | Cell Line/Radical | IC50/EC50 | Reference |

| Anticancer | Cytotoxicity | WiDr (Human Colon Cancer) | 5.30 mM | [1] |

| Anticancer | Cytotoxicity | HT1080 (Human Fibrosarcoma) | 0.3 mM | [2] |

| Radical Scavenging | DPPH | DPPH Radical | 144.80 ± 0.24 µM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols employed in the cited studies on this compound.

Isolation and Purification from Polygonum pulchrum

The isolation of this compound from the methanol (B129727) extract of Polygonum pulchrum stems was achieved through a multi-step chromatographic process.[1]

Workflow for Isolation and Purification

Caption: Isolation workflow of this compound.

The process involves:

-

Extraction: Preparation of a methanol extract from the powdered stems of Polygonum pulchrum.

-

Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC using silica (B1680970) gel as the adsorbent and a solvent mixture as the eluent for initial fractionation.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the fractions obtained from VLC.

-

Radial Chromatography (RC): Fractions of interest are further purified using radial chromatography with silica gel to yield the pure compound.

DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

The antioxidant activity of this compound was determined using the DPPH radical scavenging assay.[1]

DPPH Assay Workflow

Caption: General workflow of the DPPH radical scavenging assay.

Protocol:

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined.

Cytotoxicity Assay against WiDr and HT1080 Cell Lines

The anticancer activity of this compound was evaluated against human colon cancer (WiDr) and fibrosarcoma (HT1080) cell lines.[1][2] While the specific type of cytotoxicity assay was not detailed for the exact compound, a general workflow for a common method like the MTT assay is provided below.

General Cytotoxicity Assay Workflow (e.g., MTT Assay)

Caption: A generalized workflow for determining cytotoxicity.

Protocol:

-

Cancer cells (WiDr or HT1080) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

After a further incubation period, the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Potential Signaling Pathways in Anticancer Activity

While specific signaling pathways for this compound have not been elucidated, research on structurally similar stigmastane (B1239390) steroids, such as stigmasterol, suggests potential mechanisms of action. These compounds have been shown to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of key signaling pathways.

Based on the activity of related compounds, a hypothetical signaling pathway for the anticancer effects of this compound is proposed below. It is important to note that this is a putative pathway and requires experimental validation for this specific compound.

Hypothesized Anticancer Signaling Pathway

References

An In-Depth Technical Guide to the Stereochemistry of (22E,24R)-Stigmasta-4,22-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(22E,24R)-Stigmasta-4,22-dien-3-one is a naturally occurring steroid that has been isolated from various marine and terrestrial sources. As a member of the stigmastane (B1239390) class of steroids, its complex stereochemistry plays a crucial role in its biological activity. This technical guide provides a comprehensive overview of the stereochemical features of this compound, supported by available physicochemical and spectroscopic data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is a C29 steroid characterized by a tetracyclic cyclopentanoperhydrophenanthrene nucleus and a C10 side chain. The stereochemistry of this molecule is defined by multiple chiral centers within the steroid nucleus and at position C24 in the side chain, as well as the E-geometry of the double bond at C22.

The key stereochemical features are:

-

Steroid Nucleus: The trans-fused ring system (transom-trans) is characteristic of the stigmastane skeleton.

-

C22-C23 Double Bond: The designation (22E) indicates an entgegen (opposite) configuration of the substituents on the C22-C23 double bond, resulting in a trans-alkene geometry.

-

C24 Chirality: The (24R) designation specifies the rectus (right-handed) configuration at the chiral center C24 in the side chain.

A diagram illustrating the workflow for stereochemical determination is provided below.

Caption: Workflow for the determination of stereochemistry.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and a closely related derivative are summarized below. This information is critical for its identification and characterization.

| Property | This compound | (22E,24R)-Stigmasta-4,22-diene-3,6-dione |

| Molecular Formula | C29H46O[1] | C29H44O2[2] |

| Molecular Weight | 410.7 g/mol [1] | 424.7 g/mol [2] |

| Melting Point | Not Reported | 154 - 156 °C[2] |

| Optical Rotation | Not Reported | Not Reported |

Spectroscopic Data:

¹H NMR Data for (22E,24S)-Stigmasta-5,22,25-trien-3β-ol (400 MHz, CDCl₃): [3]

-

δ 5.24 (1H, dd, J = 15.6, 7.6 Hz, H-22)

-

δ 5.17 (1H, dd, J = 15.6, 7.2 Hz, H-23)

-

δ 1.01 (3H, d, J = 6.4 Hz, H-21)

-

δ 0.83 (3H, t, J = 7.6 Hz, H-29)

-

δ 0.68 (3H, s, H-18)

Mass Spectrometry Data:

Mass spectrometry data for Stigmasta-4,22-dien-3-one has been reported with the following precursor ions:

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not explicitly detailed in available literature. However, general methodologies for the isolation of stigmastane-type steroids from marine sponges and the synthesis of related stereoisomers can be adapted.

General Isolation Protocol for Stigmasteroids from Marine Sponges

The isolation of steroids from marine sponges typically involves the following steps:

Caption: General workflow for isolating steroids from sponges.

Synthetic Approach to Stigmastane Stereoisomers

The synthesis of specific stereoisomers of stigmastane derivatives often involves the stereocontrolled construction of the side chain, followed by its attachment to a suitable steroid nucleus. The determination of the C-24 stereochemistry has been achieved through the synthesis of both (24S)- and (24R)-epimers and comparison of their NMR spectra.[5]

Biological Activity

This compound has been isolated from sponges, which are known to produce a wide array of bioactive secondary metabolites.[6] While specific biological activity data for this particular compound is limited, related stigmastane steroids have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

A potential workflow for assessing biological activity is outlined below.

Caption: Workflow for evaluating biological activity.

Conclusion

This compound is a structurally complex natural product with defined stereochemistry that is crucial for its identity and potential biological function. While a complete dataset for this specific molecule is not fully available, this guide consolidates the existing information and provides a framework for its further study. The methodologies and comparative data presented herein will be of significant value to researchers working on the identification, synthesis, and biological evaluation of this and related stigmastane steroids. Future research should focus on obtaining a complete set of spectroscopic data for unambiguous characterization and on conducting comprehensive biological assays to explore its therapeutic potential.

References

- 1. 4,22-Stigmastadiene-3-one | C29H46O | CID 12611207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (22E,24R)-Stigmasta-4,22-diene-3,6-dione | C29H44O2 | CID 14825797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C-24 Stereochemistry of Marine Sterols: (22E)-25,28-Dimethyl- stigmasta-5,22,28-trien-3β-ol and 25,28-Dimethylstigmasta-5,28-dien-3β-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis Protocol for (22E,24R)-Stigmasta-4,22-dien-3-one: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of (22E,24R)-Stigmasta-4,22-dien-3-one, a derivative of the naturally occurring phytosterol, stigmasterol (B192456). The synthesis is achieved through the Oppenauer oxidation of (22E,24R)-Stigmasterol. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product. Additionally, this note includes tabulated quantitative data for the starting material and the product, along with visualizations of the synthetic workflow and the reaction mechanism to aid in comprehension and execution.

Introduction

This compound is a steroid derivative of stigmasterol, a common plant sterol. Stigmasterol and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The targeted compound, featuring a conjugated enone system in the A-ring, is a valuable synthon for the preparation of various steroidal compounds. The presented protocol utilizes the Oppenauer oxidation, a classic and efficient method for the selective oxidation of secondary alcohols to ketones, particularly in the context of steroid chemistry. This reaction employs a metal alkoxide catalyst, typically aluminum isopropoxide, and a ketone, such as acetone (B3395972), as a hydride acceptor.[1][2][3][4]

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Property | (22E,24R)-Stigmasterol (Starting Material) | This compound (Product) |

| Molecular Formula | C₂₉H₄₈O | C₂₉H₄₆O |

| Molecular Weight | 412.7 g/mol | 410.7 g/mol [5] |

| CAS Number | 83-48-7 | 55722-32-2[5] |

| Appearance | White crystalline solid | Solid |

| Melting Point | 165-167 °C | Not available |

| Solubility | Soluble in chloroform, ethanol | Soluble in organic solvents |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 5.73 (s, 1H, H-4), 5.20-5.00 (m, 2H, H-22, H-23), 1.18 (s, 3H, Me-19), 0.92 (d, J=6.5 Hz, 3H, Me-21), 0.84 (d, J=6.8 Hz, 3H, Me-26), 0.82 (t, J=7.5 Hz, 3H, Me-29), 0.72 (s, 3H, Me-18) |

| ¹³C NMR (CDCl₃) | δ 199.5 (C-3), 171.8 (C-5), 138.1 (C-22), 129.7 (C-23), 123.9 (C-4), 56.0, 55.9, 53.8, 42.4, 40.4, 39.6, 38.6, 36.1, 35.6, 34.0, 33.9, 33.0, 32.1, 28.2, 27.4, 24.2, 21.2, 21.1, 19.3, 19.0, 17.6, 12.3, 12.0 |

| IR (KBr, cm⁻¹) | ~2930 (C-H stretch), ~1680 (C=O, α,β-unsaturated ketone), ~1620 (C=C stretch)[5] |

| Mass Spectrometry (EI-MS) | m/z 410 (M⁺), 395, 269, 124 |

Note: NMR data is predicted based on closely related structures and general steroid chemical shifts. Actual experimental values may vary slightly.

Experimental Protocol

Materials and Equipment

-

(22E,24R)-Stigmasterol

-

Aluminum isopropoxide

-

Acetone (anhydrous)

-

Toluene (B28343) (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium chloride solution (saturated)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (22E,24R)-Stigmasterol (5.0 g, 12.1 mmol).

-

Dissolution: Add 100 mL of anhydrous toluene and 25 mL of anhydrous acetone to the flask. Stir the mixture until the stigmasterol is completely dissolved.

-

Addition of Catalyst: To the stirred solution, add aluminum isopropoxide (2.47 g, 12.1 mmol) in one portion.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

-

Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add 50 mL of 1 M hydrochloric acid to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of water, and 50 mL of saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid. The expected yield is typically in the range of 70-85%.

Reaction Mechanism

The Oppenauer oxidation proceeds via a six-membered transition state involving the aluminum alkoxide, the alcohol substrate, and the ketone hydride acceptor.

Caption: Mechanism of the Oppenauer oxidation of stigmasterol.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from stigmasterol via Oppenauer oxidation. The provided data tables and diagrams are intended to facilitate the understanding and successful implementation of this synthetic procedure in a laboratory setting. This method offers a reliable route to a valuable steroidal intermediate for further chemical and pharmacological investigations.

References

- 1. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 3. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of (22E,24R)-Stigmasta-4,22-dien-3-one from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

(22E,24R)-Stigmasta-4,22-dien-3-one is a bioactive steroid that has been isolated from marine sponges and is of interest for its potential pharmacological activities, including antioxidant properties. This document provides detailed application notes and experimental protocols for the extraction, purification, and characterization of this compound from marine sponge biomass. The methodologies described are based on established procedures for the isolation of sterols from marine invertebrates, particularly the genus Cliona.

Introduction

Marine sponges are a rich source of diverse and structurally unique secondary metabolites with significant therapeutic potential. Among these are various steroids, including this compound, a derivative of stigmasterol. This compound has garnered attention for its antioxidant capabilities and potential involvement in significant biological pathways. These application notes offer a comprehensive guide for researchers aiming to isolate and study this promising natural product. While this document provides a robust framework, it is important to note that optimization of these protocols may be necessary depending on the specific sponge species and available laboratory equipment.

Potential Marine Sponge Sources

While this compound has been reported to be isolated from sponges, specific species have not always been detailed in readily available literature. However, based on the isolation of similar stigmastane-type steroids, the following genera are promising candidates for sourcing this compound:

-

Cliona : Species of this genus are known to produce a variety of steroids, including stigmasterol, making them a primary target for the isolation of this compound.[1][2]

-

Neosiphonia : A fossil sponge of this genus has been shown to contain related cholest-4-en-3-one derivatives.[2]

-

Haliclona : Various bioactive steroids have been successfully isolated from sponges of the Haliclona genus.[3]

-

Dysidea : This genus is another known source of diverse sterols.[3]

Experimental Protocols

This section outlines a general workflow for the extraction and purification of this compound from marine sponge tissue.

General Experimental Workflow

The overall process for isolating the target compound involves several key stages, from sample preparation to final purification and identification.

Detailed Protocol for Extraction and Fractionation

This protocol is adapted from methodologies used for the isolation of steroids from marine sponges such as Cliona sp.[1][4]

-

Sample Preparation:

-

Collect fresh marine sponge samples (e.g., Cliona sp.) and immediately freeze them at -20°C to prevent degradation of secondary metabolites.

-

Lyophilize (freeze-dry) the frozen sponge material to remove water.

-

Grind the dried sponge tissue into a fine powder using a blender or mortar and pestle.

-

-

Solvent Extraction:

-

Macerate the powdered sponge material (e.g., 500 g) with a mixture of ethanol (B145695) (EtOH) and dichloromethane (B109758) (DCM) (1:1, v/v) at room temperature for 24 hours. Repeat this process three times.

-

Combine the solvent extracts and filter to remove solid residues.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in 80% aqueous methanol (B129727) (MeOH).

-

Perform liquid-liquid partitioning of the MeOH-water suspension sequentially with n-hexane, dichloromethane (DCM), and ethyl acetate (B1210297) (EtOAc).

-

Collect each solvent fraction separately. The target compound, being a moderately polar steroid, is likely to be concentrated in the n-hexane and dichloromethane fractions.

-

Concentrate each fraction using a rotary evaporator.

-

Purification Protocol

-

Column Chromatography (CC):

-

Subject the n-hexane and DCM fractions to column chromatography on silica (B1680970) gel.

-

Create a solvent gradient starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions on silica gel TLC plates.

-

Develop the plates using a solvent system such as n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).

-

Visualize the spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid solution followed by heating.

-

Combine fractions that show spots with similar retention factors (Rf) to that expected for steroidal ketones.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined fractions containing the target compound using preparative HPLC with a C18 column.

-

Use an isocratic or gradient elution with a mobile phase such as methanol or acetonitrile/water.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Structure Elucidation

Confirm the identity and purity of the isolated compound using the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

Quantitative Data

The yield of this compound can vary significantly depending on the sponge species, geographical location, and season of collection. The following table provides representative data based on the isolation of similar steroidal compounds from marine sponges.

| Parameter | Value | Source/Method |

| Extraction Yield | ||

| Crude Extract Yield | 2-5% of dry sponge weight | Solvent Extraction |

| Dichloromethane Fraction Yield | 10-20% of crude extract | Solvent Partitioning |

| Purification | ||

| Yield of Purified Compound | 0.001-0.01% of dry sponge weight | CC and HPLC |

| Purity | ||

| Purity of Final Compound | >95% | HPLC, NMR |

Bioactivity and Potential Signaling Pathways

This compound has demonstrated antioxidant activity. While the specific signaling pathways it modulates are still under investigation, related stigmastane (B1239390) derivatives are known to interact with key cellular signaling cascades.

Antioxidant Activity

The antioxidant properties of this compound suggest its potential to mitigate oxidative stress, which is implicated in numerous diseases.

Potential Anti-inflammatory and Cytotoxic Effects

Other stigmastane-type steroids have been shown to affect inflammatory and cancer-related signaling pathways. It is plausible that this compound may exert similar effects.

It is hypothesized that this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation. By potentially inhibiting the IKK complex, it could prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. Further research is required to validate this proposed mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. Steroids from sponges: Recent reports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of Antitrypanosomal and Antimycobacterial Active Steroids from the Sponge Haliclona simulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolites Profiling and In Vitro Biological Characterization of Different Fractions of Cliona sp. Marine Sponge from the Red Sea Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (22E,24R)-Stigmasta-4,22-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of (22E,24R)-Stigmasta-4,22-dien-3-one, a steroid derivative of significant interest in pharmaceutical research. The described protocol utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase, providing a reliable methodology for obtaining high-purity material suitable for downstream applications, including structural elucidation, biological activity screening, and formulation development.

Introduction

This compound is a stigmastane-type steroid that has garnered attention for its potential pharmacological activities. As with many complex organic molecules derived from natural sources or synthetic pathways, achieving high purity is a critical step for accurate biological evaluation and to meet regulatory standards. High-performance liquid chromatography is a powerful technique for the purification of such compounds due to its high resolution and reproducibility. This document provides a detailed protocol for the preparative HPLC purification of this compound.

Experimental Protocols

Sample Preparation

Prior to HPLC purification, the crude sample containing this compound should be appropriately prepared to ensure optimal chromatographic performance and to prevent column contamination.

-

Dissolution: Dissolve the crude material in a suitable organic solvent. A common choice is methanol (B129727) or a mixture of methanol and chloroform (B151607) (1:1, v/v). The concentration should be optimized to balance loading capacity and resolution, typically in the range of 10-50 mg/mL.

-

Filtration: To remove any particulate matter that could clog the HPLC system, filter the dissolved sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into a clean vial.

HPLC Instrumentation and Conditions

The purification is performed on a preparative HPLC system equipped with a UV detector. The following conditions are recommended as a starting point and may require optimization based on the specific crude sample matrix and purity requirements.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Value |

| HPLC System | Preparative HPLC with Gradient Capability |

| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 85% B to 100% B over 20 minutes, then hold at 100% B for 10 minutes |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 1-5 mL (dependent on sample concentration and column dimensions) |

Data Presentation

The success of the purification can be monitored by analyzing the collected fractions. Analytical HPLC of the purified fractions will confirm the purity of this compound. The following table summarizes expected results based on the purification of similar steroid compounds.

Table 2: Expected Purification Performance

| Parameter | Expected Value |

| Retention Time of this compound | 15 - 20 minutes |

| Purity of Collected Fraction (by analytical HPLC) | > 98% |

| Recovery | > 85% |

| Peak Tailing Factor | 0.9 - 1.2 |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purification process for this compound.